Cinerubin R

Description

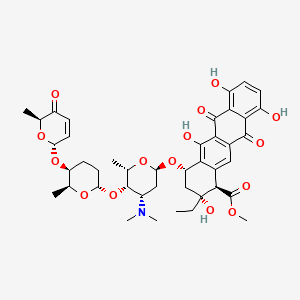

Structure

2D Structure

Properties

Molecular Formula |

C42H51NO15 |

|---|---|

Molecular Weight |

809.8 g/mol |

IUPAC Name |

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-6-methyl-5-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxyoxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C42H51NO15/c1-8-42(51)17-28(32-21(36(42)41(50)52-7)15-22-33(38(32)48)39(49)35-26(46)10-9-25(45)34(35)37(22)47)57-31-16-23(43(5)6)40(20(4)55-31)58-30-14-12-27(19(3)54-30)56-29-13-11-24(44)18(2)53-29/h9-11,13,15,18-20,23,27-31,36,40,45-46,48,51H,8,12,14,16-17H2,1-7H3/t18-,19-,20-,23-,27-,28-,29-,30-,31-,36-,40+,42+/m0/s1 |

InChI Key |

HIMMZWQWBNOPJH-HUHTYLQASA-N |

Isomeric SMILES |

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6CC[C@@H]([C@@H](O6)C)O[C@H]7C=CC(=O)[C@@H](O7)C)N(C)C)O |

Canonical SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CCC(C(O6)C)OC7C=CC(=O)C(O7)C)N(C)C)O |

Synonyms |

4''-aculosyl-4'-rhodinosyl-7-rhodosaminyl-epsilon-pyrromycinone cinerubin R |

Origin of Product |

United States |

Origin, Isolation Methodologies, and Biotechnological Production Strategies for Cinerubin R

Microbial Producers and Taxonomy of Cinerubin R

The primary and emerging microbial sources of this compound are found within the phylum Actinobacteria, a group of Gram-positive bacteria renowned for their production of a vast array of secondary metabolites.

Streptomyces Species as Primary Biosynthetic Hosts

The genus Streptomyces stands out as the principal producer of this compound. researchgate.netnih.gov These soil-dwelling bacteria are prolific sources of antibiotics and other bioactive compounds. nih.govnih.gov A notable producer of this compound is Streptomyces eurythermus strain H1715MY2, from which the compound was originally isolated. nih.gov Another species, Streptomyces niveoruber Tü 32, is also listed as a producer of this compound. dsmz.de The taxonomic characterization of these antibiotic-producing actinomycetes is crucial as it provides insights into the potential novelty of the compounds they produce. academicjournals.org The identification of producing organisms to the species level is a key step in the screening for new antimicrobial agents. academicjournals.org

Recent research has also identified other Streptomyces species with the genetic potential for producing related anthracyclines, such as Cinerubin B, which shares a close structural relationship with this compound. For instance, Streptomyces sp. CMAA 1527, isolated from the rhizosphere of the Antarctic hairgrass Deschampsia antarctica, has been shown to produce Cinerubin B. nih.gov Similarly, a novel species, Streptomyces stackebrandtii (DSM 40484T), has been identified as a producer of Cinerubin B. nih.govfrontiersin.org The genetic basis for Cinerubin B production has been linked to a specific biosynthetic gene cluster (BGC) in Streptomyces sp. SPB74. acs.org

| Species | Compound | Source of Isolation |

|---|---|---|

| Streptomyces eurythermus strain H1715MY2 | This compound | Not specified |

| Streptomyces niveoruber Tü 32 | This compound | Soil |

| Streptomyces sp. CMAA 1527 | Cinerubin B | Rhizosphere of Deschampsia antarctica |

| Streptomyces stackebrandtii (DSM 40484T) | Cinerubin B | Not specified |

| Streptomyces sp. SPB74 | Cinerubin B | Not specified |

Endophytic and Marine Actinobacteria as Emerging Sources

Beyond terrestrial Streptomyces, research is increasingly turning towards endophytic and marine actinobacteria as promising sources of novel bioactive compounds, including anthracyclines. researchgate.netfrontiersin.org Endophytic actinobacteria reside within the tissues of plants, and this symbiotic relationship can lead to the production of unique secondary metabolites. nih.govnih.gov While specific examples of this compound production from these sources are still emerging, the broader group of actinobacteria from these environments are recognized as a significant reservoir of chemical diversity. researchgate.netfrontiersin.org

Marine actinobacteria, in particular, are adapted to unique and competitive environments, which is thought to drive the evolution of novel biosynthetic pathways. nih.gov Isolates from marine sediments and organisms have yielded a plethora of bioactive compounds. frontiersin.org For example, a variety of actinobacterial genera, including Streptomyces, have been isolated from mangrove ecosystems and marine seaweeds, demonstrating their potential as sources for new drug discovery. nih.govfrontiersin.org The exploration of these underexplored ecological niches holds promise for the discovery of new this compound producers and novel analogs. researchgate.netnih.gov

Advanced Isolation and Purification Techniques in Research

The isolation of this compound from fermentation broths involves a multi-step process designed to separate the target compound from a complex mixture of other metabolites and cellular components. A common initial step is the extraction of the fermentation culture with an organic solvent, such as ethyl acetate, to capture the secondary metabolites. nih.govfrontiersin.org

Following extraction, chromatographic techniques are employed for purification. nih.gov These methods separate molecules based on their physical and chemical properties. Techniques that have been used in the isolation and purification of anthracyclines like this compound and its analogs include:

Column Chromatography: Using stationary phases like Diaion HP-20 and Sephadex LH-20. acs.org

Thin-Layer Chromatography (TLC): A technique used for the separation of mixtures. researchgate.net Preparative TLC can be used to isolate specific compounds. frontiersin.org

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for final purification. acs.org

The structure of the purified this compound is then elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govacs.org

Fermentation Optimization for Enhanced this compound Yield

Maximizing the production of this compound requires careful optimization of the fermentation process. frontiersin.org This involves manipulating various physical and chemical parameters to create an ideal environment for the producing microorganism to synthesize the target compound. Key factors that are typically optimized include the composition of the culture medium, temperature, pH, and aeration. frontiersin.orgmdpi.com

Strategies for fermentation optimization often involve a "one-factor-at-a-time" approach or more advanced statistical methods like Response Surface Methodology (RSM). frontiersin.orgsciopen.com These methods allow researchers to systematically evaluate the effects of different variables on yield. For instance, the choice of carbon and nitrogen sources in the fermentation medium can significantly impact metabolite production. frontiersin.org Studies on other Streptomyces species have shown that supplementing the medium with specific sugars or nitrogen sources can enhance the yield of antibiotics. frontiersin.org The optimal temperature for growth of the producing organism may also influence the production of secondary metabolites. For example, Streptomyces cinereoruber var. fructofermentans shows good growth and production of cinerubins A and B at temperatures between 18°C and 40°C, with an optimum between 28°C and 32°C. google.com

Biotechnological Approaches for this compound Production

Modern biotechnology offers powerful tools to increase the production of valuable natural products like this compound. These approaches primarily focus on genetically modifying the producing strains to enhance their biosynthetic capabilities.

Genetic Engineering of Producing Strains

The genes responsible for the biosynthesis of antibiotics in Streptomyces are typically organized in biosynthetic gene clusters (BGCs). nih.govresearchgate.net Genetic engineering strategies aim to manipulate these BGCs to increase the production of the desired compound. nih.gov

One common approach is to overexpress the entire BGC or key regulatory genes within the cluster. nih.gov Many BGCs are "silent" or poorly expressed under standard laboratory conditions. nih.govresearchgate.net The activation of these silent BGCs can be achieved through various genetic techniques, potentially leading to the production of novel compounds or increased yields of known ones. nih.gov For example, the introduction of multiple copies of a BGC or the modification of its native regulatory elements can significantly boost production. nih.gov

Synthetic Biology Tools for Biosynthesis Enhancement

The production of complex natural products like this compound in their native microbial hosts, primarily from the genus Streptomyces, is often limited by intricate regulatory networks and low expression levels of the corresponding biosynthetic gene clusters (BGCs). nih.gov Advances in synthetic biology have provided a robust toolkit to overcome these limitations and enhance the biosynthesis of valuable secondary metabolites. nih.govmdpi.com These strategies primarily focus on engineering the host's genome or utilizing heterologous expression systems to optimize the production of the target compound. mdpi.comnih.gov

Key Synthetic Biology Strategies:

CRISPR/Cas9-Based Genome Editing: The CRISPR/Cas9 system has emerged as a powerful and versatile tool for genome editing in Streptomyces. nih.govresearchgate.net This technology allows for targeted gene knockouts, insertions, and replacements with high efficiency. In the context of this compound biosynthesis, CRISPR/Cas9 can be used to delete competing metabolic pathways that divert precursors away from the desired product. Furthermore, it is instrumental in inserting strong, constitutive promoters upstream of key biosynthetic genes or regulatory genes within the cinerubin BGC to drive higher levels of transcription and, consequently, enhance production. nih.govfrontiersin.org For instance, the insertion of a strong *kasO**p promoter upstream of essential genes in a biosynthetic pathway has been shown to increase product yields significantly. nih.gov

Promoter Engineering and Regulatory Gene Manipulation: The biosynthesis of antibiotics in Streptomyces is often tightly controlled by pathway-specific regulatory proteins, such as those from the Streptomyces antibiotic regulatory protein (SARP) family. frontiersin.orgresearchgate.net Overexpression of these activators is a common strategy to unlock or boost the production of secondary metabolites. researchgate.net Identifying and overexpressing the specific SARP that governs the cinerubin BGC can lead to a substantial increase in yield. Conversely, deleting negative regulators (repressors) can also de-repress the biosynthetic pathway. This approach, combined with the replacement of native promoters with stronger, well-characterized promoters, forms a core component of metabolic engineering efforts. acs.orgnih.gov

Heterologous Expression and Chassis Engineering: When the native producer is difficult to cultivate or genetically manipulate, the entire BGC for this compound can be transferred to a more tractable and well-characterized host strain, often referred to as a chassis. mdpi.com Streptomyces coelicolor is a frequently used chassis for this purpose. acs.org Synthetic biology platforms, such as the BioBricks system, facilitate the assembly and expression of large biosynthetic pathways in these heterologous hosts. acs.org This approach not only enhances production but also opens avenues for combinatorial biosynthesis, where genes from different pathways can be mixed and matched to create novel "unnatural" natural products. acs.org

Metabolic Pathway Refactoring: This advanced strategy involves redesigning and reassembling the biosynthetic gene cluster to optimize its expression and function. This can include altering the gene order, optimizing codon usage for the expression host, and placing genes into synthetic operons under the control of strong promoters and ribosome binding sites. acs.org For complex polyketides like this compound, refactoring the polyketide synthase (PKS) genes and tailoring enzymes can lead to improved efficiency and even the production of new analogues. acs.org

The table below summarizes some of the key synthetic biology tools and their application in enhancing the production of anthracyclines and other relevant natural products in Streptomyces.

| Synthetic Biology Tool | Application | Potential Impact on this compound Biosynthesis | Research Findings |

| CRISPR/Cas9 Genome Editing | Targeted gene deletion, insertion, and replacement. | Deletion of competing pathways; Insertion of strong promoters to drive BGC expression. nih.govresearchgate.net | Successfully used to insert promoters upstream of biosynthetic genes, leading to a 4.1-fold increase in rufomycin production. nih.gov |

| Promoter Engineering | Replacement of native promoters with strong, constitutive, or inducible promoters. | Enhanced transcription of the entire cinerubin BGC or key limiting genes. frontiersin.org | Utilizing specific promoters is crucial for improving editing efficiency and increasing homozygous mutation rates for desired traits. frontiersin.org |

| Regulatory Gene Overexpression | Overexpression of pathway-specific positive regulators (e.g., SARPs). | Activation and/or enhancement of the cryptic or low-expressed cinerubin BGC. frontiersin.orgresearchgate.net | Heterologous expression of SARP regulators can activate antibiotic biosynthesis in various actinomycetes. frontiersin.org |

| Heterologous Expression | Cloning and expression of the cinerubin BGC in a well-characterized chassis host. | Overcomes limitations of the native producer; enables combinatorial biosynthesis. mdpi.comacs.org | A BioBricks platform in S. coelicolor was developed for the improved biosynthesis of various anthracyclinones. acs.org |

Through the systematic application of these synthetic biology tools, it is possible to engineer Streptomyces strains for the efficient and enhanced production of this compound, moving beyond the natural yields found in the original producing organisms. nih.gov

Biosynthetic Pathway Elucidation and Genetic Regulation of Cinerubin R

Identification of Biosynthetic Gene Clusters (BGCs) Related to Cinerubin R

The genes responsible for the production of this compound and other anthracyclines are organized into biosynthetic gene clusters (BGCs). actascientific.com These clusters typically contain all the necessary genetic information, including genes for the core polyketide synthase, tailoring enzymes, and regulatory proteins. In Streptomyces sp. SPB074, the BGC for the related compound Cinerubin B has been identified and is designated as BGC0000212. secondarymetabolites.org This cluster provides a model for understanding the genetic basis of Cinerubin biosynthesis. The identification of such clusters is often achieved through genome mining of producing organisms, such as Streptomyces species isolated from diverse environments like Antarctic soil. nih.gov The genes within these clusters are often co-located on the bacterial chromosome, facilitating their coordinated expression. actascientific.com

A representative BGC for Cinerubin biosynthesis contains a set of core biosynthetic genes, additional biosynthetic genes, transport-related genes, and regulatory genes. secondarymetabolites.org The table below details some of the key genes found in the Cinerubin B biosynthetic gene cluster from Streptomyces sp. SPB074, which shares significant homology with the presumed this compound cluster.

| Gene (Example from Cinerubin B BGC) | Protein Product (Putative Function) | Category |

| SSBG_00482 | Polyketide synthase alpha subunit | Core Biosynthetic |

| SSBG_00483 | Polyketide synthase beta subunit | Core Biosynthetic |

| SSBG_00484 | Aklanonic acid methyltransferase | Additional Biosynthetic |

| SSBG_00487 | Aklaviketone (B47369) reductase | Additional Biosynthetic |

| SSBG_00495 | Cinerubin glycosyltransferase | Additional Biosynthetic |

| SSBG_00508 | Transcriptional regulator | Regulatory |

| SSBG_00510 | ABC transporter | Transport-related |

Polyketide Synthase (PKS) Pathways in this compound Biosynthesis

The biosynthesis of this compound begins with the construction of its polyketide backbone, a process catalyzed by a type II polyketide synthase (PKS). secondarymetabolites.orgsciepublish.com Type II PKSs are multi-enzyme complexes that iteratively condense simple acyl-CoA precursors, typically one propionyl-CoA as a starter unit and nine malonyl-CoA as extender units, to form a poly-β-keto chain. nih.gov This process is analogous to fatty acid biosynthesis. nih.gov

The minimal PKS required for the synthesis of the initial polyketide consists of a ketosynthase (KSα and KSβ subunits) and an acyl carrier protein (ACP). The KS components catalyze the decarboxylative Claisen condensation between the growing polyketide chain and a malonyl-ACP extender unit. The ACP tethers the growing chain and the extender units as thioesters. Other key enzymes in the PKS complex include a cyclase and an aromatase, which guide the proper folding and cyclization of the nascent polyketide chain to form the characteristic tetracyclic ring structure of the anthracycline family, starting with the intermediate aklanonic acid.

Enzymatic Steps and Intermediates in the this compound Biosynthetic Route

Following the initial synthesis of the polyketide backbone by the PKS, a series of enzymatic modifications, often referred to as tailoring reactions, occur to generate the final this compound molecule. These reactions are catalyzed by enzymes encoded by genes within the BGC.

The key intermediate, aklanonic acid, undergoes a series of transformations. An aklanonic acid methyltransferase first attaches a methyl group. Subsequently, a cyclase facilitates the formation of the fourth ring, leading to aklaviketone. A ketoreductase then reduces a ketone group on aklaviketone to a hydroxyl group, forming aklavinone (B1666741). This aglycone is the direct precursor for glycosylation. The sequence of these enzymatic reactions is critical for producing the correct stereochemistry and structure of the final product.

| Intermediate | Key Enzyme(s) | Function of Enzyme(s) |

| Poly-β-keto chain | Polyketide Synthase (PKS) | Assembly of the polyketide backbone |

| Aklanonic acid | Aromatase/Cyclase | Cyclization and aromatization |

| Aklaviketone | Aklanonic acid methyltransferase, Cyclase | Methylation and further cyclization |

| Aklavinone | Aklaviketone reductase | Reduction of a keto group |

| This compound | Glycosyltransferases | Attachment of sugar moieties |

Glycosylation and Other Post-PKS Modifications in this compound Biogenesis

Glycosylation is a critical post-PKS modification in the biosynthesis of this compound and many other polyketides, as the sugar moieties are often essential for their biological activity. sciepublish.comresearchgate.net In this compound biosynthesis, the aklavinone aglycone is decorated with specific deoxyamino sugars. The genes for the biosynthesis of these sugars and the glycosyltransferases that attach them are located within the BGC. acs.org

The biosynthesis of the required deoxysugars, such as L-rhodosamine and 2-deoxy-L-fucose, begins with a primary metabolite like glucose-1-phosphate. A series of enzymes, including synthases, epimerases, reductases, and aminotransferases, convert this precursor into the activated nucleotide-diphosphate (NDP)-sugar, which is the substrate for the glycosyltransferases.

The glycosyltransferases then catalyze the attachment of these NDP-sugars to the aklavinone aglycone. This process can be sequential, with multiple sugar units being added. For this compound, this involves the attachment of a trisaccharide chain composed of L-rhodosamine, 2-deoxy-L-fucose, and L-cinerulose. It has been shown in other systems that glycosylation can occur while the polyketide intermediate is still bound to an acyl carrier protein (ACP), a departure from the traditional view of glycosylation as a purely post-assembly line process. nih.govnih.gov

Regulatory Mechanisms Governing this compound Biosynthesis

The production of this compound is a tightly regulated process, controlled by a network of regulatory genes often found within the BGC. mdpi.com These regulatory systems ensure that the antibiotic is produced at the appropriate time and in response to specific environmental or physiological cues.

A key family of pathway-specific activators is the Streptomyces antibiotic regulatory protein (SARP) family. mdpi.com These proteins typically bind to specific DNA sequences in the promoter regions of the biosynthetic genes, thereby activating their transcription. mdpi.com In addition to activators, repressor proteins are also common. These can bind to operator regions and block transcription until a specific signaling molecule, such as a γ-butyrolactone, binds to the repressor and causes it to dissociate from the DNA. researchgate.net The interplay between these activators and repressors allows for precise control over the expression of the this compound biosynthetic pathway. Some regulators can also control multiple BGCs, acting as cross-cluster regulators. mdpi.com

Targeted Genetic Manipulation for Biosynthetic Pathway Engineering

A thorough understanding of the this compound biosynthetic pathway opens up possibilities for targeted genetic manipulation to create novel compounds or improve production yields. mdpi.com This field, often referred to as combinatorial biosynthesis, involves the targeted inactivation, overexpression, or modification of genes within the BGC. uni-tuebingen.denih.gov

For instance, by inactivating the genes responsible for the biosynthesis of the native sugar moieties and introducing genes for the synthesis of different sugars, novel glycosylated derivatives of this compound can be produced. Similarly, modifying the PKS by swapping modules or domains can lead to the creation of novel polyketide backbones. tum.de The heterologous expression of the entire BGC in a well-characterized host strain, such as Streptomyces coelicolor, can also facilitate the production and engineering of this compound and its analogs. uni-tuebingen.de These genetic engineering strategies hold significant promise for the development of new and improved anthracycline antibiotics. uni-tuebingen.de

Chemical Synthesis and Structural Modification Strategies for Cinerubin R

Total Synthesis Approaches to Cinerubin R and its Aglycons

The total synthesis of complex natural products like this compound is a formidable task in organic chemistry. It requires the development of highly selective reactions to assemble the polycyclic core and install numerous stereocenters with precise control. The synthesis of the aglycone, the non-sugar portion of the molecule, represents a critical milestone in the total synthesis of the parent compound. taylorfrancis.com For Cinerubins A and B, the aglycone, named cinerubinone, can be obtained via hydrolysis with dilute mineral acids. google.com

The total synthesis of related anthracycline and tetracycline (B611298) antibiotics highlights the inherent difficulties. Key challenges include:

Construction of the Polycyclic System: Assembling the tetracyclic framework is a primary obstacle. scripps.edu

Stereochemical Control: The molecule contains multiple chiral centers that must be established with the correct relative and absolute stereochemistry. scripps.edu

Functional Group Sensitivity: The scaffold is adorned with sensitive functional groups that are prone to degradation under many reaction conditions. For example, the C4 stereocenter in tetracyclines is readily epimerized. scripps.edu

Glycosylation: The attachment of the specific sugar residues (aculose, rhodinose, and rhodosamine for this compound) to the aglycone is a complex and often low-yielding process that requires sophisticated glycosylation methods.

While a dedicated total synthesis of this compound is not extensively documented in publicly available literature, strategies for similar complex structures provide a roadmap. For instance, the synthesis of the cyanoline A aglycon utilized a key Sakurai dimerization/macrocyclization reaction to efficiently build molecular complexity. nih.gov Such strategic cyclizations are pivotal in forming the challenging ring systems of polyketide natural products. nih.govmsu.edu

Table 1: Key Challenges in the Total Synthesis of Anthracycline Scaffolds

| Challenge | Description | Relevant Example from Similar Syntheses |

|---|---|---|

| Tetracyclic Core Construction | Stepwise or convergent assembly of the four-ring system. | Woodward's synthesis of a biologically active tetracycline involved a master-stroke strategy to build the core. scripps.edu |

| Stereocenter Installation | Precise control over multiple chiral centers. | Synthesis of Indolizomycin required careful management of stereochemistry throughout the sequence. msu.edu |

| Chemical Instability | The final structure and intermediates are often sensitive to acid, base, or light. | The C4 stereocenter of tetracyclines is known to be labile. scripps.edu |

| Strategic Glycosylation | Attaching the correct sugar moieties at the correct positions. | The synthesis of vancomycin (B549263) requires the attachment of the vancosamine (B1196374) sugar to the aglycone. taylorfrancis.com |

Semi-Synthetic Routes for this compound Derivatization

Semi-synthesis, which involves the chemical modification of a natural product, is a frequently employed strategy to create novel derivatives with potentially improved properties. researchgate.netnih.gov This approach leverages the complex scaffold provided by nature as a starting material for chemical elaboration. researchgate.net The primary goals of semi-synthesis include enhancing biological activity, improving pharmacokinetic profiles, and reducing side effects. researchgate.net

Common derivatization techniques that could be applied to this compound, given its array of functional groups (hydroxyls, ketones, amino sugar), include:

Acylation and Alkylation: Modification of hydroxyl and amino groups. numberanalytics.com For example, the acylation of the C11 hydroxy group in verticillin (B84392) analogues demonstrates a viable strategy for modifying such functionalities. nih.gov

Oxidation and Reduction: Interconversion of functional groups, such as ketone to alcohol. numberanalytics.com

Esterification and Hydrolysis: Modification of carboxyl or hydroxyl groups. numberanalytics.com

Cyclization and Ring-Opening: Altering the core ring structure or the sugar moieties. numberanalytics.com

These modifications can be used to probe structure-activity relationships (SAR) and to develop new drug candidates with optimized pharmacological profiles. nih.gov

Table 2: Potential Semi-Synthetic Modifications of this compound

| Reaction Type | Target Functional Group | Potential Outcome |

|---|---|---|

| Acylation | Hydroxyl groups on the aglycone or sugars | Altered solubility and cell permeability |

| Reductive Amination | Amino group on the rhodosamine sugar | Introduction of new substituents for SAR studies |

| Glycosidic Bond Cleavage | Sugar-aglycone linkage | Generation of the aglycone or partially deglycosylated analogues |

| Oxidation of Sugars | Hydroxyl groups on sugar moieties | Creation of ketone or aldehyde functionalities for further derivatization |

Design and Synthesis of this compound Analogues

The design and synthesis of analogues are crucial for understanding the pharmacophore of a natural product and for developing new therapeutics. This process often involves systematically altering different parts of the molecule—the aglycone, the sugar units, or the linkages between them—to assess the impact on biological activity. nih.gov

Strategies for generating this compound analogues can be inferred from work on other complex antibiotics:

Modification of the Peptide Backbone: In glycopeptide antibiotics like vancomycin, solid-phase peptide synthesis (SPPS) has been used to create analogues by substituting amino acids in the core structure. nih.gov

Chemoenzymatic Synthesis: This approach combines chemical synthesis with enzymatic transformations. For example, enzymes from the glycopeptide antibiotic biosynthesis pathway have been used in vitro to cyclize synthetic peptide precursors, creating novel aglycones. uq.edu.au This strategy could potentially be applied to the this compound scaffold by using polyketide synthase and glycosyltransferase enzymes.

Combinatorial Chemistry: This involves creating large libraries of related compounds for high-throughput screening. nih.gov For this compound, this could involve attaching a variety of different acyl groups or synthetic moieties to the amino sugar.

The synthesis of ramoplanin (B549286) analogues, for instance, demonstrated that modifications to the peptide core could be achieved more rapidly through targeted synthesis than through total synthesis, enabling faster exploration of SAR. nih.gov

Table 3: Strategies for the Generation of this compound Analogues

| Strategy | Description | Example Application |

|---|---|---|

| Aglycone Modification | Altering the substitution pattern or ring structure of the pyrromycinone core. | Pd-mediated cross-coupling reactions to add new substituents to the aromatic rings. nih.gov |

| Sugar Moiety Variation | Replacing the natural sugars with other natural or synthetic sugars. | Stereoselective synthesis of novel dideoxysugars via Prins cyclizations for incorporation. acs.org |

| Glycosylation Pattern Change | Attaching sugars at different positions or altering the number of sugar units. | Enzymatic glycosylation using engineered glycosyltransferases. |

| Hybrid Molecule Creation | Combining the this compound pharmacophore with that of another molecule. nih.gov | Linking a this compound derivative to a cell-penetrating peptide. |

Methods for Site-Specific Chemical Modifications of this compound

Achieving site-specific chemical modification on a complex molecule with multiple reactive sites, such as this compound, is a significant chemical challenge. It requires methods that can distinguish between similar functional groups. The goal is to direct a chemical change to a single, desired position within the molecule. rsc.org

Several methodologies exist for achieving site-selectivity:

Protecting Group Chemistry: This classical approach involves temporarily blocking reactive functional groups to prevent them from reacting, allowing a specific, unprotected site to be modified. The protecting groups are then removed in a subsequent step.

Exploiting Inherent Reactivity: Differences in the steric or electronic environment of functional groups can sometimes be exploited. For example, a sterically unhindered primary alcohol will react more readily than a hindered secondary or tertiary alcohol.

Enzymatic Modification: Enzymes often exhibit high substrate specificity and can be used to modify a single site on a molecule. For instance, enzymes like transglutaminase or formylglycine-generating enzyme are used for site-specific protein modification.

Bioorthogonal Chemistry: This involves incorporating a unique chemical handle (e.g., an azide (B81097) or alkyne) into the molecule that reacts only with a specific partner, even in a complex biological environment. This strategy has been used to functionalize glycopeptide antibiotic analogues. uq.edu.au

These methods allow for the precise introduction of probes, tags, or other functionalities to study the molecule's mechanism of action or to create conjugates with desired properties.

Table 4: Methodologies for Site-Specific Modification

| Method | Principle | Potential Application to this compound |

|---|---|---|

| Protecting Groups | Temporary masking of reactive sites. | Selectively protecting hydroxyl groups on the sugar moieties to modify a specific hydroxyl on the aglycone. |

| Directed Reactions | Using a directing group to bring a reagent to a specific site. | A hydroxyl group could direct a metal-catalyzed C-H activation at a nearby position. |

| Enzymatic Modification | Use of highly specific enzymes. | A specific kinase could phosphorylate a single hydroxyl group. |

| Bioorthogonal Ligation | Reaction of a unique chemical handle with its specific partner. | Introduction of an azide-containing sugar via semi-synthesis, followed by Staudinger ligation or click chemistry. |

Exploration of Novel Synthetic Methodologies Applicable to this compound Scaffold

The quest for more efficient ways to synthesize complex molecules like this compound drives the development of novel synthetic methodologies. These new methods often focus on rapidly building the core scaffold or introducing key functionalities in fewer steps.

Areas of exploration applicable to the this compound scaffold include:

De Novo Synthesis of Heterocyclic Cores: Developing efficient ways to construct the key ring systems from simple, bulk starting materials is a major goal. For example, various strategies exist for the de novo synthesis of pyridine (B92270) rings, which are present in many pharmaceuticals. beilstein-journals.org

Novel Cyclization Strategies: The development of powerful macrocyclization and polycyclization reactions is critical. The Sakurai dimerization/macrocyclization used in the synthesis of the cyanolide A aglycon is an example of a strategy that forms multiple rings and stereocenters in a single step. nih.gov

Rational De Novo Design: Instead of mimicking a natural product exactly, new antibiotic scaffolds can be designed from the ground up based on an understanding of antibiotic mechanisms. The synthesis of a novel dendritic system with a bow-tie topology represents such a de novo approach to creating new antimicrobial agents. nih.gov

Development of Scaffolds for Tissue Engineering: While a different field, the synthesis of novel polymer scaffolds from natural products like cellulose (B213188) and chitosan (B1678972) demonstrates the broader interest in creating complex, functional architectures from natural starting materials. nih.gov

These innovative approaches not only promise more efficient routes to this compound and its analogues but also expand the toolbox of synthetic chemistry for tackling other complex natural products.

Table 5: Novel Synthetic Concepts Applicable to the this compound Scaffold

| Concept | Description | Relevance to this compound Synthesis |

|---|---|---|

| Convergent Fragment Coupling | Synthesizing large pieces of the molecule separately before joining them at a late stage. | A strategy could involve synthesizing the glycosylated D-ring separately from the A/B/C-ring system. |

| C-H Activation/Functionalization | Directly converting C-H bonds to C-C or C-heteroatom bonds without pre-functionalization. | Could be used to add substituents to the aromatic rings of the aglycone in a more step-economical fashion. |

| Biocatalysis and Metabolic Engineering | Using engineered microorganisms or isolated enzymes to perform key synthetic steps. | An engineered Streptomyces strain could be developed to produce a novel this compound precursor. researchgate.net |

| Flow Chemistry | Performing reactions in continuous-flow reactors for better control and scalability. | Could improve yields and safety for hazardous or sensitive reaction steps in a potential large-scale synthesis. |

Molecular and Cellular Mechanisms of Action of Cinerubin R

Interactions with Nucleic Acids: DNA and RNA

The primary intracellular target of Cinerubin R, like other anthracyclines, is DNA. The planar aromatic structure of the this compound molecule facilitates its interaction with the DNA double helix, leading to significant functional consequences for the cell.

DNA Intercalation Studies

This compound is known to bind to DNA through a process called intercalation, where its planar chromophore inserts between the base pairs of the DNA double helix. acs.org This mode of binding is a characteristic feature of many anthracyclines and is fundamental to their biological activity. Early physicochemical studies on a group of antibiotics including Cinerubin revealed that these compounds form stable complexes with DNA. This interaction is so robust that it persists even at high ionic strengths, a condition under which many other DNA-binding molecules would dissociate. The binding of this compound to DNA leads to a notable increase in the viscosity of the DNA solution and a decrease in its sedimentation coefficient, which are classic indicators of an intercalative binding mode that elongates and stiffens the DNA molecule.

While specific thermodynamic and kinetic parameters for this compound's interaction with DNA are not extensively documented in publicly available literature, the general principles of anthracycline-DNA intercalation provide a framework for understanding this process. The intercalation is driven by a combination of forces, including van der Waals interactions between the aromatic rings of the drug and the DNA bases, as well as electrostatic interactions.

Conformational Changes Induced in DNA by this compound Binding

Spectroscopic techniques such as circular dichroism (CD) are powerful tools for studying such conformational changes. nih.gov For anthracyclines in general, CD studies have shown characteristic spectral changes upon binding to DNA, reflecting alterations in the helical structure.

Impact on DNA Replication and Transcription Processes in Research Models

The physical intercalation of this compound into the DNA template has profound consequences for the essential cellular processes of DNA replication and transcription. By altering the structure of the DNA, this compound can act as a physical barrier to the progression of DNA and RNA polymerases along the DNA strand.

The inhibition of RNA synthesis is a well-documented effect of this compound and related anthracyclines. acs.org By forming a stable complex with the DNA template, this compound obstructs the movement of RNA polymerase, thereby preventing the elongation of the messenger RNA (mRNA) transcript. This leads to a global inhibition of gene expression. For instance, studies have shown that this compound can decrease the hypoxic induction of Vascular Endothelial Growth Factor (VEGF) mRNA expression in HepG2 cells, which is a critical factor in angiogenesis. researchgate.net

The impact on DNA replication is also significant. The presence of intercalated this compound molecules can stall the replication fork, leading to the accumulation of DNA strand breaks and the activation of DNA damage response pathways. This inhibition of DNA synthesis is a key component of the cytotoxic effects of anthracyclines against rapidly proliferating cancer cells.

Enzyme Inhibition Profiles of this compound

In addition to its direct interaction with DNA, this compound also exerts its biological effects by inhibiting the activity of key cellular enzymes, most notably topoisomerases.

Other Relevant Enzyme Targets in Cellular Pathways

While the primary enzymatic targets of this compound are topoisomerases, there is evidence to suggest that it may also affect other cellular enzymes. As mentioned earlier, this compound has been shown to inhibit the expression of VEGF mRNA under hypoxic conditions. researchgate.net This suggests a potential role in modulating signaling pathways related to angiogenesis, although direct inhibition of specific enzymes in these pathways by this compound has not been definitively established. The broad-ranging effects of anthracyclines on cellular metabolism suggest that other enzymatic targets may exist, but further research is needed to fully elucidate the complete enzyme inhibition profile of this compound.

Cellular Pathway Modulation by this compound in in vitro Systems

This compound exerts its cellular effects by intricately modulating key intracellular pathways, particularly those central to cancer cell survival and proliferation. Its ability to interfere with gene expression and signal transduction has been a focal point of research.

Modulation of Gene Expression (e.g., HIF-1 transcriptional activity)

A significant mechanism of this compound is its ability to inhibit the transcriptional activity of Hypoxia-Inducible Factor-1 (HIF-1). nih.gov HIF-1 is a crucial transcription factor that enables cellular adaptation to low-oxygen (hypoxic) conditions, which are common in the microenvironment of solid tumors. nih.gov By activating the transcription of various target genes, HIF-1 promotes tumor progression through processes like angiogenesis (the formation of new blood vessels) and cell survival. oaepublish.com

Research has demonstrated that this compound effectively inhibits the reporter gene activity driven by a HIF-1 binding site under hypoxic conditions. nih.gov A primary target gene of HIF-1 is Vascular Endothelial Growth Factor (VEGF), a potent signal protein that stimulates angiogenesis. nih.govoaepublish.com In vitro studies using HepG2 human liver cancer cells have shown that this compound significantly decreases the hypoxic induction of VEGF mRNA expression. oaepublish.com This inhibition of VEGF, a critical factor for tumor growth and metastasis, suggests that this compound can act as an angiogenesis inhibitor. nih.gov The modulation of gene expression by this compound is a key aspect of its molecular action, directly impacting pathways essential for tumor viability. nih.govoaepublish.com

Influence on Signal Transduction Cascades

The modulation of gene expression by this compound is a direct consequence of its influence on signal transduction cascades. Signal transduction is the process by which a cell converts an external signal into a specific response, often involving a series of molecular relays. beilstein-journals.org The HIF-1 pathway is a prime example of such a cascade, and this compound's intervention in this pathway is a critical aspect of its mechanism. nih.govaacrjournals.org

Under hypoxic conditions, the alpha subunit of HIF-1 (HIF-1α) is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of its target genes, like VEGF. nih.gov this compound disrupts this cascade by inhibiting the transcriptional activation of HIF-1. nih.gov This action prevents the downstream expression of genes that are vital for tumor adaptation to hypoxic stress. nih.govoaepublish.com By interfering with this specific signal transduction pathway, this compound effectively blocks a major survival strategy of cancer cells.

Membrane Interactions and Transport Mechanisms of this compound

The ability of a drug to reach its intracellular target is governed by its interactions with the cell membrane and the mechanisms of its transport into the cell. While direct studies on this compound are limited, research on the closely related compound Aclacinomycin A provides significant insights into these processes. This compound is structurally similar, identified as 1-hydroxy aclacinomycin B. nih.gov

Studies on Aclacinomycin A reveal that its cellular uptake is a very rapid, temperature-dependent process. nih.govaacrjournals.org In Friend leukemia cells, the maximum intracellular concentration is achieved within 10 minutes, with approximately 75% of the drug localizing to the nucleus. nih.govaacrjournals.org The uptake process is not inhibited by sodium azide (B81097), an inhibitor of ATP production, which suggests that it is not a primary active transport mechanism. nih.govaacrjournals.org Instead, the uptake is thought to be related to the composition and dynamic nature of the cell surface membrane, likely a form of passive or facilitated diffusion. nih.govaacrjournals.orgopenaccessjournals.com

Once inside the cell, anthracyclines can be subject to efflux mechanisms, which pump the drug out of the cell, representing a major form of drug resistance. A key protein involved in this process is P-glycoprotein (P-gp), an ATP-dependent efflux pump. oaepublish.comecancer.org While many anthracyclines are substrates for P-gp, some, like the related compound Aclarubicin, are considered weak substrates. This can lead to higher intracellular accumulation in resistant cells compared to other anthracyclines like doxorubicin (B1662922) or daunorubicin (B1662515). vumc.nl The efflux of the drug from the nucleus back to the cytoplasm appears to be an active, energy-dependent process, as it is inhibited by low temperatures and sodium azide. nih.govaacrjournals.org

In Vitro Biological Activities and Structure Activity Relationships of Cinerubin R

In Vitro Cytotoxicity in Diverse Cell Lines

The cytotoxic effects of Cinerubin R have been evaluated in various research cell cultures, revealing its potential to inhibit cell proliferation and induce cell death through specific molecular pathways.

This compound has demonstrated notable antiproliferative activity in laboratory studies. A significant finding is its ability to inhibit the growth of various multi-drug-resistant (MDR) cancer cells to the same degree as their non-resistant parental cell lines, suggesting it may be effective against tumors that have developed resistance to other chemotherapeutic agents. nih.gov

Research on human hepatoma (liver cancer) cells, specifically the HepG2 cell line, has provided insight into its mechanism. In a hypoxic (low oxygen) environment, which is common in solid tumors, this compound was found to decrease the expression of Vascular Endothelial Growth Factor (VEGF) messenger RNA (mRNA). researchgate.net VEGF is a crucial protein for angiogenesis (the formation of new blood vessels) that tumors rely on to grow. Furthermore, this compound, along with the related compound aclarubicin, has been shown to block the transcriptional activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α) in hepatoma cells. researchgate.net HIF-1α is a key transcription factor that controls the expression of many genes involved in tumor survival and progression, including VEGF. By inhibiting this pathway, this compound can suppress a critical mechanism for tumor adaptation and growth.

Table 1: Observed Antiproliferative Activities of this compound in Research Models

| Cell Line/Model | Observed Effect | Mechanism of Action | Citation |

|---|---|---|---|

| Multi-Drug Resistant (MDR) Cells | Inhibited growth to the same extent as parental cells. | Overcomes certain mechanisms of drug resistance. | nih.gov |

| HepG2 (Human Hepatoma) | Decreased hypoxic induction of VEGF mRNA expression. | Inhibition of HIF-1α transcriptional activity. | researchgate.net |

While this compound demonstrates clear cytotoxic effects, the precise molecular mechanisms leading to cell death have not been extensively detailed in published research. However, as an anthracycline, its mode of action can be inferred from more broadly studied compounds in the same class, such as doxorubicin (B1662922). These compounds are generally known to induce apoptosis, or programmed cell death, a controlled process that avoids the inflammatory response associated with necrosis. medchemexpress.eu

Apoptosis is typically initiated through two primary signaling routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.gov

The Extrinsic Pathway: This pathway is activated by external signals, where ligands bind to death receptors on the cell surface, such as Fas or TNF receptors. This binding initiates a cascade involving the activation of specific initiator caspases, primarily caspase-8, which in turn activate executioner caspases (like caspase-3) that dismantle the cell. nih.gov

The Intrinsic Pathway: This pathway is triggered by internal stimuli like DNA damage or severe cellular stress. It involves the permeabilization of the mitochondrial membrane and the release of pro-apoptotic proteins like cytochrome c. mdpi.com The released cytochrome c forms a complex called the apoptosome, which activates caspase-9, leading to the activation of executioner caspases. mdpi.com

Given that this compound inhibits HIF-1α, which is known to control the expression of anti-apoptotic genes, it is plausible that its cytotoxic activity is mediated, at least in part, by promoting the intrinsic apoptotic pathway. researchgate.net However, direct experimental evidence confirming that this compound induces apoptosis and detailing the specific pathway involved is currently lacking in the scientific literature.

Antiproliferative Effects in Research Cell Cultures

Antimicrobial Activities in in vitro Assays

In addition to its effects on cancer cells, this compound has been evaluated for its ability to inhibit the growth of various microorganisms in laboratory assays.

Research has established that this compound possesses activity against Gram-positive bacteria. nih.govmedchemexpress.eu This indicates a selective spectrum of antibacterial action. While the initial discovery paper confirmed this activity, specific Minimum Inhibitory Concentration (MIC) values, which quantify the lowest concentration of an antibiotic needed to inhibit the visible growth of a bacterium, are not detailed in readily available abstracts. nih.gov The effectiveness of an antibiotic is often presented in tables showing MICs against a panel of different bacterial species.

Table 2: Antibacterial Spectrum of this compound in Laboratory Settings

| Bacterial Type | Activity | Specific Strains Tested (in literature) | Citation |

|---|---|---|---|

| Gram-positive bacteria | Active | Not specified in abstracts | nih.govmedchemexpress.euresearchgate.net |

| Gram-negative bacteria | Not reported to be active | Not applicable |

Following a review of available scientific literature, there is no significant data reporting on the in vitro antifungal properties of this compound. Studies on the antifungal potential of compounds from Streptomyces are common, but specific investigations into this compound's activity against fungal pathogens have not been published.

Based on a comprehensive search of scientific databases, there is currently no substantive evidence or detailed research available concerning the in vitro antiviral activity of this compound. While broad screenings of microbial metabolites for antiviral properties are conducted, this compound has not been identified as a notable antiviral agent in the available literature.

Structure-Activity Relationship (SAR) Studies for this compound and its Analogs

Impact of Glycosyl Moiety Variations on Biological Activity

The glycosidic portion of anthracyclines, like this compound, plays a significant role in their biological activity. Variations in the sugar chains can dramatically alter their potency and interaction with molecular targets.

This compound possesses a trisaccharide chain attached to the aglycone core. pnas.org This complex sugar moiety is critical for its biological function. Studies comparing this compound and its analogs have demonstrated that the nature of the sugar chain directly impacts their activity. For instance, Cinerubin B, which shares a similar trisaccharide chain with this compound, also exhibits potent biological effects. pnas.org In contrast, anthracyclines with different sugar arrangements, such as marcellomycin, which has a slightly divergent trisaccharide chain, may show reduced or no activity against certain targets. pnas.orgpnas.org

Furthermore, the number of sugar units is a key determinant of activity. Anthracyclines with monosaccharide chains, like doxorubicin and daunorubicin (B1662515), have been shown to be significantly less potent in certain assays compared to this compound and its analogs that contain a trisaccharide chain. pnas.org This suggests that the extended sugar chain of this compound is crucial for its potent biological effects, likely by facilitating stronger or more specific interactions with its molecular targets. pnas.org The process of glycosylation, where glycosyltransferases add sugar moieties to the aglycone, is a key step in the biosynthesis of these compounds and is essential for their activity. nih.govgoogle.com

Table 1: Impact of Glycosyl Moiety on Biological Activity

| Compound | Glycosyl Moiety | Relative Potency |

| This compound | Trisaccharide | High |

| Cinerubin B | Trisaccharide | High pnas.org |

| Marcellomycin | Divergent Trisaccharide | No effect on GR activity pnas.orgpnas.org |

| Doxorubicin | Monosaccharide | >10-fold less potent than Cinerubin B pnas.org |

| Daunorubicin | Monosaccharide | >10-fold less potent than Cinerubin B pnas.org |

Influence of Aglycon Modifications on Cellular Responses

The aglycone, or non-sugar, part of this compound is the tetracyclic ring system of ε-pyrromycinone. Modifications to this core structure can significantly influence the cellular responses to the compound.

While specific studies focusing solely on aglycone modifications of this compound are limited, general knowledge from the broader class of anthracyclines indicates that changes to the aglycone can affect DNA binding, redox cycling, and interactions with enzymes like topoisomerase II. For example, hydroxylation at different positions on the anthracycline ring system is known to alter the compound's activity and toxicity profile. The biosynthesis of cinerubins involves hydroxylation at the C-1 position of the aklavinone (B1666741) aglycone, a step catalyzed by the enzyme AclR. frontiersin.org However, the precise mechanisms and reaction pathways of these modifications are not yet fully understood. frontiersin.org

It is proposed that post-tailoring modifications to the aglycone are rare but can occur, as seen in the biosynthesis of related anthracyclines. nih.gov These modifications can influence the final stereochemistry and biological activity of the molecule.

Resistance Mechanisms in Research Models to this compound

A notable characteristic of this compound is its ability to inhibit the growth of multidrug-resistant (MDR) cancer cells to the same extent as their non-resistant parental cells. nih.gov This suggests that this compound may be able to circumvent common mechanisms of drug resistance.

Mechanisms of drug resistance in cancer cells are varied and can include:

Increased drug efflux: Overexpression of transporter proteins, such as P-glycoprotein (gp170), which actively pump drugs out of the cell. nih.govasm.org

Drug inactivation: Enzymatic modification or degradation of the drug. nih.govfrontiersin.org

Alteration of the drug target: Mutations in the target protein that prevent the drug from binding effectively. nih.govmdpi.com

Enhanced DNA repair: Increased capacity of the cell to repair drug-induced DNA damage. mdpi.com

Activation of cell survival pathways: Upregulation of pathways that counteract the drug's cytotoxic effects. nih.govnih.gov

The fact that this compound is equally effective against MDR and non-MDR cells implies that it is not a significant substrate for the efflux pumps that are commonly responsible for resistance to other anthracyclines like doxorubicin. nih.gov Additionally, some producing organisms, like Streptomyces, have their own resistance mechanisms, such as reductases that can inactivate anthracyclines by modifying the C-7 position of the aglycone. nih.gov However, the structure of this compound appears to be less susceptible to these common resistance mechanisms observed in cancer cells.

Analytical and Spectroscopic Characterization in Research of Cinerubin R and Its Analogs

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation in Research

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive structural confirmation of Cinerubin R and its analogs. measurlabs.com This powerful analytical tool provides the exact molecular mass of a compound, allowing for the determination of its elemental and isotopic composition with high precision. measurlabs.com This level of accuracy is crucial for distinguishing between compounds with very similar masses and for confirming the identity of novel structures. researchgate.net

In the study of anthracyclines, HRMS is employed to determine the precise mass, chemical structure, and elemental composition of these complex molecules. researchgate.net For instance, the molecular formula of a this compound analog was confirmed as C₃₅H₄₂N₂O₁₄S using HRESIMS(+)-TOF, which showed [M+H]⁺ and [M+2H]²⁺ ions at specific m/z values with very low mass error. mdpi.com Tandem mass spectrometry (MS/MS) experiments further enhance structural elucidation by generating fragmentation patterns, which can reveal the presence of specific substructures, such as the forosamine (B98537) sugar moiety found in some anthracycline analogs. mdpi.com

The high resolving power of instruments like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers enables the generation of detailed fragmentation patterns. researchgate.net This data, when compared against spectral databases or used for de novo structural prediction, significantly increases the confidence in the proposed chemical formula and structure. researchgate.net The ability of HRMS to analyze complex mixtures makes it invaluable for identifying new antibiotic derivatives and for monitoring their production in fermentation broths. researchgate.netmdpi.com

Table 1: Application of HRMS in the Analysis of this compound Analogs

| Analytical Technique | Application | Key Findings | Reference |

| HRESIMS(+)-TOF | Structural confirmation of a this compound analog. | Determined the molecular formula as C₃₅H₄₂N₂O₁₄S. | mdpi.com |

| Tandem Mass Spectrometry (MS/MS) | Identification of substructures. | Confirmed the presence of a forosamine monosaccharide. | mdpi.com |

| LC-HRESIMS | Detection of related compounds in a culture extract. | Identified a putative parent compound with the molecular formula C₃₀H₃₅NO₁₁. | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and stereochemical characterization of this compound and its analogs. digitaloceanspaces.com This technique provides a wealth of information regarding the connectivity of atoms, the chemical environment of nuclei, and the three-dimensional arrangement of atoms in a molecule. digitaloceanspaces.comcore.ac.uk

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for establishing the basic carbon skeleton and identifying functional groups. core.ac.uk The chemical shifts (δ), coupling constants (J), and signal integrals in ¹H NMR spectra provide insights into the number and types of protons and their neighboring atoms. digitaloceanspaces.com For complex molecules like anthracyclines, two-dimensional (2D) NMR experiments are essential for unambiguous structural assignment. core.ac.uk

Key 2D NMR techniques and their applications include:

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons. core.ac.uk

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, not just those that are directly coupled. core.ac.uk

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different structural fragments. core.ac.uk

The stereochemistry of this compound and its analogs, which is critical for their biological activity, is often determined using Nuclear Overhauser Effect (NOE) based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy). core.ac.ukwordpress.com These experiments detect through-space interactions between protons, providing information about their spatial proximity and thus the relative stereochemistry of chiral centers. wordpress.com In some cases, the determination of relative stereochemistry can also be aided by analyzing coupling constants and comparing chemical shifts to known structures. wordpress.comnih.gov

Table 2: NMR Spectroscopic Data for a this compound Analog

| Atom | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| Ring A | ||

| 5 | - | 12.99 (s, 1H) |

| Trisaccharide Moiety | ||

| Anomeric H | - | 5.49 (sl, 1H) |

| Anomeric H | - | 5.12 (dl, J = 2.9 Hz, 1H) |

| Anomeric H | - | 5.21 (dl, J = 2.9 Hz, 1H) |

| Data adapted from a study on Cinerubin B, a related anthracycline. nih.gov |

Chromatographic Techniques (HPLC, LC-MS/MS) for Purity and Metabolite Profiling in Research

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and its coupling with tandem mass spectrometry (LC-MS/MS), are fundamental for the analysis of this compound and its analogs in research settings. nih.govnih.gov These methods are essential for assessing the purity of isolated compounds, separating complex mixtures, and identifying metabolites. nih.gov

HPLC, often utilizing reverse-phase columns like C18, allows for the efficient separation of individual components from a mixture based on their polarity. nih.gov The purity of a compound, such as this compound, can be determined by HPLC analysis, with purity levels often exceeding 97.5% for synthesized analogs. researchgate.net

The combination of HPLC with mass spectrometry (LC-MS) provides a powerful tool for both separation and identification. nih.gov LC-MS/MS is extensively used in drug metabolism and pharmacokinetic studies to characterize new chemical entities and their metabolites. mdpi.com This technique offers high sensitivity, selectivity, and speed, making it ideal for analyzing complex biological samples. mdpi.com

In the context of this compound research, LC-HRESIMS has been used to analyze culture extracts to identify related compounds and potential precursors. mdpi.com For example, this technique was instrumental in detecting a putative parent compound of a this compound analog. mdpi.com Furthermore, LC-MS/MS can be used to track the stability of compounds over time, as demonstrated by the observed oxidation of an unstable analog into another compound. mdpi.com The development of methods for metabolite profiling often involves optimizing both the chromatographic separation to resolve metabolites and the mass spectrometric conditions to detect a wide range of compounds. nih.gov

Table 3: Chromatographic Conditions for the Analysis of Anthracycline-related Compounds

| Technique | Column | Mobile Phase | Flow Rate | Detection | Reference |

| HPLC | Phenomenex Luna C18 (250 x 21.2 mm, 10 µm) | A: H₂O with 0.1% TFA, B: CH₃CN with 0.1% TFA | 15 mL/min | UV/Vis | nih.gov |

| LC-MS | Phenomenex Luna C18(2) (100 mm x 2 mm) | A: H₂O with 0.1% TFA, B: CH₃CN with 0.1% TFA | 0.8 mL/min | UV (220, 254, 280 nm) and +ESI | nih.gov |

| UHPLC-UV-ToF-HRMS | Not specified | Not specified | Not specified | UV and ToF-HRMS | acs.org |

Spectrophotometric Methods (UV-Vis, Fluorescence) for DNA/RNA Binding Studies

Spectrophotometric methods, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, are crucial for investigating the interactions of this compound and its analogs with biological macromolecules like DNA and RNA. denovix.comnih.gov These techniques provide valuable insights into the binding mechanisms and affinities of these compounds, which are often linked to their biological activity.

UV-Vis spectroscopy can be used to monitor changes in the absorption spectrum of a compound upon binding to DNA or RNA. thermofisher.com For many anthracyclines, which are colored compounds, the interaction with nucleic acids can lead to changes in the visible region of the spectrum. For instance, Cinerubin B, a related anthracycline, exhibits a UV absorption maximum at 490 nm. nih.gov Thermal denaturation studies, where the absorbance at a specific wavelength (often 260 nm for nucleic acids) is monitored as a function of temperature, can reveal the stabilizing effect of a drug on the DNA double helix. nih.govthermofisher.com

Fluorescence spectroscopy is a highly sensitive technique for studying drug-nucleic acid interactions. denovix.com Many anthracyclines are fluorescent, and their fluorescence properties, such as intensity and emission wavelength, can be altered upon binding to DNA or RNA. sci-hub.se This change can be used to determine binding constants and to probe the local environment of the bound drug molecule. In cases where the drug itself is not sufficiently fluorescent, fluorescent dyes that bind to DNA can be used as probes. thermofisher.com The displacement of these dyes by the drug can be monitored to quantify the binding interaction.

Both absorbance and fluorescence methods are complementary. denovix.com UV-Vis provides a rapid assessment of binding and can indicate potential contamination, while fluorescence assays offer higher sensitivity and specificity, allowing for the detection of binding at very low concentrations. denovix.com

Table 4: Spectroscopic Properties of a Related Anthracycline

| Compound | UV Absorption Maximum (λmax) | Solvent | Reference |

| Cinerubin B | 490 nm | Methanol (MeOH) and Trichloromethane (CHCl₃) | nih.gov |

X-ray Crystallography of this compound-Biomolecule Complexes (if available)

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules at atomic resolution. nih.govlibretexts.org In the context of drug discovery, it plays a critical role in structure-based drug design by providing detailed insights into the interactions between a drug molecule and its biological target, such as a protein or nucleic acid. nih.gov The resulting structural information can elucidate the mechanism of action and guide the design of more potent and selective analogs. nih.gov

The process involves crystallizing the molecule of interest, in this case, a complex of this compound with a biomolecule, and then diffracting X-rays off the crystal. libretexts.org The resulting diffraction pattern is used to calculate an electron density map, from which a detailed atomic model of the molecule can be built. nih.gov

While X-ray crystallography is a primary method for determining the structures of macromolecules and their complexes, obtaining suitable crystals can be a significant bottleneck, especially for complex systems like drug-DNA or drug-protein complexes. memtein.comunits.it

As of the current available literature, there are no specific X-ray crystal structures of this compound in complex with a biomolecule deposited in the Protein Data Bank (PDB). However, the structures of other anthracyclines complexed with DNA have been solved, providing a general framework for understanding how this class of compounds interacts with its primary cellular target. These studies have been instrumental in revealing the intercalation of the anthracycline chromophore between DNA base pairs and the specific interactions of the sugar moieties in the DNA grooves.

The availability of a crystal structure of a this compound-biomolecule complex in the future would provide invaluable, high-resolution information on its specific binding mode, which would greatly aid in understanding its unique biological properties and in the rational design of new derivatives.

Computational and Chemoinformatic Approaches in Cinerubin R Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Cinerubin R, and its biological target at an atomic level. rsc.orgconsensus.app While specific docking studies on this compound are not extensively documented in public literature, research on closely related anthracyclines like doxorubicin (B1662922), daunorubicin (B1662515), and berubicin (B1242145) provides a strong model for its behavior, particularly its interaction with DNA, which is the primary target for this class of compounds. researchgate.netnih.gov

Molecular docking predicts the preferred orientation of the ligand when bound to a receptor, estimating binding affinity through scoring functions. consensus.appjscimedcentral.com For anthracyclines, docking studies typically model their intercalation between DNA base pairs. nih.gov These simulations help identify key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the drug-DNA complex. acs.orgtandfonline.com For instance, studies on the anthracycline berubicin showed binding free energy scores of approximately -18 kcal/mol when docked into DNA intercalation sites. acs.org

Molecular dynamics simulations build upon docking poses to model the behavior of the ligand-target complex over time, providing insights into its stability, conformational changes, and the energetics of binding. whiterose.ac.uknmxresearch.com MD simulations of anthracycline-DNA complexes have revealed how the drug perturbs the DNA structure, causing conformational shifts. whiterose.ac.uk These simulations also elucidate the role of the sugar moiety (like the daunosamine (B1196630) group in many anthracyclines) and other substituents in the stability and specificity of the interaction. nih.gov The calculated free energy changes for the intercalation of daunorubicin and doxorubicin into DNA have been found to be approximately -7.27 kcal/mol and -8.61 kcal/mol, respectively, which aligns with experimental data. whiterose.ac.uk These computational approaches are crucial for understanding how structural modifications to the this compound scaffold might influence its DNA binding affinity and, consequently, its biological activity.

Table 1: Summary of Findings from Molecular Simulation Studies of Anthracyclines

| Computational Method | Subject Compound(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Molecular Dynamics | Doxorubicin, Daunorubicin, Idarubicin | Investigated structural perturbations of DNA upon intercalation; found that the drugs induce an intermediary DNA conformation between canonical forms. whiterose.ac.uk | whiterose.ac.uk |

| Molecular Dynamics | Berubicin | Analyzed the formation of strong hydrogen bond networks between the drug and DNA, contributing to complex stability. acs.org | acs.org |

| Molecular Dynamics | WP631, WP762 (bis-anthracyclines) | Revealed that positional shifts of the linker and sugar moieties significantly increase DNA binding energy. nih.gov | nih.gov |

| Molecular Docking | Berubicin | Calculated binding free energies for DNA intercalation to be between -17.6 and -18.3 kcal/mol. acs.org | acs.org |

| Molecular Dynamics | Doxorubicin, Epirubicin, Idarubicin, Daunorubicin | Correlated cytotoxicity with the rate of diffusion into lipid bilayers, suggesting membrane interactions are also critical. nih.gov | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. frontiersin.orgplos.org By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, guiding the design of more potent and less toxic analogs. frontiersin.orgmedcraveonline.com For anthracyclines, QSAR studies are vital for understanding how modifications to the chromophore or sugar moieties affect their anticancer properties. rsc.orgresearchgate.net

A QSAR model is built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a correlation with their measured biological activity. scirp.orgresearchgate.net Descriptors can include physicochemical properties like hydrophobicity (logP), electronic properties (e.g., HOMO/LUMO energies, dipole moment), and topological indices that describe the molecule's size, shape, and branching. researchgate.netu-tokyo.ac.jp

While specific QSAR models for this compound are not prominent, studies on the broader anthracycline class have identified key determinants of activity. researchgate.netscirp.org Research has shown that two major factors influence anthracycline activity: the ability to intercalate into DNA and the character of their interaction with cell membranes. researchgate.net QSAR analyses have confirmed that descriptors related to hydrophobicity and intercalation energy are strongly correlated with antitumor potency. rsc.orgresearchgate.net For example, one study on anthrapyrazoles, successors to anthracyclines, used artificial neural networks to build a predictive QSAR model, indicating that topographical and topological information is crucial for designing novel anticancer agents. archivog.com Such models provide a framework for rationally designing this compound analogs with potentially improved therapeutic profiles.

Table 2: Key Molecular Descriptors in Anthracycline QSAR Studies

| Descriptor Category | Specific Descriptor Example | Relevance to Biological Activity | Reference(s) |

|---|---|---|---|

| Physicochemical | logP (Octanol/Water Partition Coefficient) | Represents the relative hydrophobicity, influencing membrane penetration and distribution. | researchgate.net |

| Energy-Based | Intercalation Energy (I.E.) | Quantifies the stability of the drug-DNA complex, a key mechanism of action. | researchgate.net |

| Electronic | Chromophore Dipole Moment | Relates to the electronic distribution within the molecule, affecting intermolecular interactions. | researchgate.net |

| Electronic | HOMO/LUMO Energies | The energy of the frontier molecular orbitals can be related to the molecule's reactivity and ability to participate in redox cycling. | researchgate.net |

| Topological | Molecular Connectivity Indices (χ) | Encodes information about the size, shape, and degree of branching of the molecule. | u-tokyo.ac.jp |

Biosynthesis Gene Cluster (BGC) Mining and Analysis

Genome mining has revolutionized natural product discovery by allowing researchers to identify the biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites. nih.gov Tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are used to analyze microbial genomes and predict BGCs. frontiersin.orgmdpi.com

The BGC for this compound is closely related to that of Cinerubin B. The cinerubin B BGC was first identified in Streptomyces sp. SPB074 and is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under accession number BGC0000212. nih.govsecondarymetabolites.org This cluster is classified as a Type II Polyketide Synthase (PKS) pathway. secondarymetabolites.org Analysis of this BGC reveals the set of genes required for the assembly of the anthracycline core and for the biosynthesis and attachment of the sugar moieties. nih.gov For instance, a study of Streptomyces sp. DSM 40484T used antiSMASH to identify a cluster with 100% gene similarity to the reference cinerubin BGC, subsequently confirming the production of the compound. frontiersin.org This demonstrates the power of genome mining to connect genes to molecules. frontiersin.orgnih.gov The analysis of such clusters provides a genetic blueprint, enabling metabolic engineering efforts to produce novel analogs or improve yields.

Table 3: Analysis of the Cinerubin B Biosynthetic Gene Cluster (BGC0000212)

| Gene Locus Tag (in Streptomyces sp. SPB074) | Predicted Gene Function | Category |

|---|---|---|

| SSBG_00478 | Acyl carrier protein (ACP) | Core Biosynthetic |

| SSBG_00479 | Ketosynthase alpha (KSα) | Core Biosynthetic |

| SSBG_00481 | Ketosynthase beta (KSβ) / Chain length factor (CLF) | Core Biosynthetic |

| SSBG_00482 | Putative cyclase/aromatase | Additional Biosynthetic |

| SSBG_00483 | Putative ketoreductase | Additional Biosynthetic |

| SSBG_00484 | Putative oxygenase | Additional Biosynthetic |

| SSBG_00487 | dTDP-glucose 4,6-dehydratase | Additional Biosynthetic (Sugar) |

| SSBG_00488 | Glucose-1-phosphate thymidylyltransferase | Additional Biosynthetic (Sugar) |

| SSBG_00490 | Glycosyltransferase | Additional Biosynthetic (Sugar) |

| SSBG_00492 | Putative transcriptional regulator | Regulatory |

| SSBG_00495 | ABC transporter ATP-binding protein | Transport-related |

| SSBG_00496 | ABC transporter permease | Transport-related |

(Data sourced from the MIBiG database and associated literature) u-tokyo.ac.jpnih.govsecondarymetabolites.org

Virtual Screening for Novel this compound Analogs or Modulators

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This method is significantly faster and more cost-effective than experimental high-throughput screening. Virtual screening can be broadly categorized into structure-based and ligand-based approaches. frontiersin.org

Structure-based virtual screening relies on the three-dimensional structure of the target protein. schrodinger.com A library of compounds is docked into the target's binding site, and compounds are ranked based on their predicted binding affinity or how well they fit. consensus.app For this compound, this would involve docking a compound library against a target like DNA or topoisomerase II to find molecules that mimic its binding but have different structural scaffolds.